molecular formula C8H14ClN3O2 B6590223 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2711000-32-5

1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No. B6590223
CAS RN: 2711000-32-5
M. Wt: 219.7
InChI Key:
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Description

1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, also known as OXD-HCl, is a synthetic chemical compound that has been used in scientific research since the early 2000s. OXD-HCl is a derivative of oxadiazoles, which are heterocyclic compounds that contain two nitrogen atoms and two oxygen atoms in the ring. OXD-HCl is a white crystalline solid that is soluble in water and has a molecular weight of 247.74 g/mol.

Scientific Research Applications

1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as a tool to study the structure and function of proteins, and as a probe to study the structure and function of DNA. This compound has also been used in the study of cell signaling pathways, as well as in the study of cell metabolism.

Mechanism of Action

1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride acts as an inhibitor of certain enzymes, such as acetylcholinesterase and serine proteases. It binds to the active site of the enzyme and forms an inactive complex, thus preventing the enzyme from catalyzing its reaction. This compound also binds to DNA, which can affect the structure and function of the DNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and serine proteases. It has also been shown to inhibit the activity of certain proteins, such as the kinases c-Raf and JNK. It has also been shown to have an effect on the structure and function of DNA.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride in lab experiments is that it is a relatively inexpensive and easily synthesized compound. Additionally, its effects on enzymes, proteins, and DNA can be easily measured. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable in solution, so it must be stored carefully. Additionally, it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride in scientific research. For example, it could be used to study the structure and function of other enzymes, proteins, and DNA. It could also be used to study the effects of drugs on enzyme activity and cell signaling pathways. Additionally, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used to study the effects of genetic mutations on biochemical and physiological processes.

Synthesis Methods

1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can be synthesized in two steps. The first step involves the reaction of 4-amino-3-chloro-5-methyl-1,2,4-oxadiazole with methylamine in the presence of a base to form 1-(3-chloro-4-methylamino-1,2,4-oxadiazol-5-yl)methanamine. This reaction is carried out in a basic solution such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the intermediate with hydrochloric acid to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with hydrazine hydrate to form 4-hydrazino-2,5-dimethylfuran-3-one. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazol-5-yl)acetate. The resulting compound is then reacted with methylamine to form 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-hydroxy-2,5-dimethyl-3(2H)-furanone", "hydrazine hydrate", "ethyl chloroacetate", "methylamine", "hydrochloric acid" ], "Reaction": [ "4-hydroxy-2,5-dimethyl-3(2H)-furanone + hydrazine hydrate → 4-hydrazino-2,5-dimethylfuran-3-one", "4-hydrazino-2,5-dimethylfuran-3-one + ethyl chloroacetate → ethyl 4-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazol-5-yl)acetate", "ethyl 4-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazol-5-yl)acetate + methylamine → 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine", "1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine + hydrochloric acid → 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride" ] }

CAS RN

2711000-32-5

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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